molecular formula C24H24Cl2N4OS B2799892 5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-22-6

5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2799892
CAS No.: 869343-22-6
M. Wt: 487.44
InChI Key: CHOMAMFINJPFQZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylpiperidine, a dichlorophenyl group, a thiazole ring, and a triazole ring. Benzylpiperidine is a type of chemical structure found in various pharmaceutical drugs . The dichlorophenyl group is a type of aryl halide, which is often used in the synthesis of pharmaceuticals and other organic compounds . Thiazoles and triazoles are types of heterocyclic compounds, which contain a ring made up of both carbon atoms and other elements .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and dichlorophenyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the thiazole and triazole rings could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • The research has led to the development of numerous 1,2,4-triazole derivatives through innovative synthetic routes, offering a diverse range of compounds for biological evaluation. For example, efficient synthesis techniques have been reported to afford novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, showcasing the versatility of this chemical framework in generating compounds with potential biological activities (Idrees, Kola, & Siddiqui, 2019).

Antimicrobial Activities

  • A significant body of research on 1,2,4-triazole derivatives, including compounds structurally related to 5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has demonstrated promising antimicrobial properties. These studies have identified several compounds with good to moderate activities against a variety of microorganisms, suggesting their potential as lead compounds for the development of new antimicrobial agents. For instance, some novel triazolo-thiadiazoles have shown marked inhibition of bacterial and fungal growth, nearly equal to standard drugs (Sanjeeva Reddy, Rao, Kumar, & Nagaraj, 2010).

Biological Evaluation Beyond Antimicrobial Activity

  • Beyond antimicrobial efficacy, the synthesized 1,2,4-triazole derivatives have been evaluated for a range of other biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This broad spectrum of biological evaluation highlights the potential of these compounds in various therapeutic areas. For instance, compounds from the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole series have shown activity comparable to ibuprofen in vivo, with further screening for their analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter, Hassan, & Amir, 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 4-benzylpiperidine derivatives, have been found to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Mode of Action

Based on its structural similarity to 4-benzylpiperidine derivatives, it may interact with its targets (such as monoamine receptors) and induce changes in neurotransmitter levels . This could potentially lead to various physiological effects, depending on the specific receptors involved and the context of their activation.

Biochemical Pathways

Given its potential role as a monoamine releasing agent, it may influence pathways related to neurotransmitter synthesis, release, and reuptake . These effects could have downstream impacts on various physiological processes, including mood regulation, cognition, and motor control.

Pharmacokinetics

Similar compounds, such as 4-benzylpiperidine derivatives, are known to have a fast onset of action and a short duration . These properties could potentially influence the bioavailability of the compound, as well as its overall pharmacokinetic profile.

Result of Action

Based on its potential role as a monoamine releasing agent, it may influence neurotransmitter levels within the synaptic cleft, thereby modulating neuronal signaling . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved and the context of their release.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation .

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3,4-dichlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4OS/c1-15-27-24-30(28-15)23(31)22(32-24)21(18-7-8-19(25)20(26)14-18)29-11-9-17(10-12-29)13-16-5-3-2-4-6-16/h2-8,14,17,21,31H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOMAMFINJPFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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